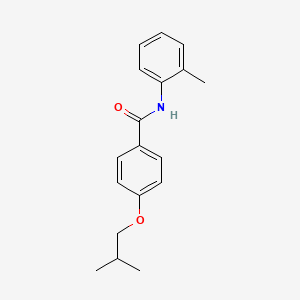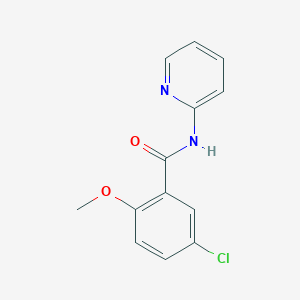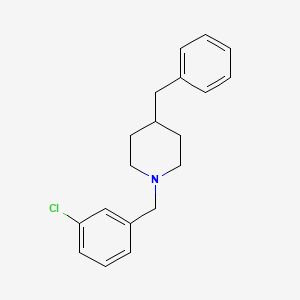![molecular formula C18H14Cl2N2O2S B5851127 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases. Another potential direction is the study of the mechanism of action of this compound, as this could provide insights into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential side effects.
Métodos De Síntesis
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide involves the reaction of 2-chlorobenzylamine with 2-bromoacetyl chloride to obtain 5-(2-chlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-chlorophenoxyacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This compound has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-13-5-7-14(8-6-13)24-11-17(23)22-18-21-10-15(25-18)9-12-3-1-2-4-16(12)20/h1-8,10H,9,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJAJPXVULIKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B5851071.png)


![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)


![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)

